![molecular formula C10H6N2O3 B12877938 4-Cyanobenzo[d]oxazole-2-acetic acid](/img/structure/B12877938.png)
4-Cyanobenzo[d]oxazole-2-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyanobenzo[d]oxazole-2-acetic acid is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic structures containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanobenzo[d]oxazole-2-acetic acid typically involves the reaction of 2-aminophenol with 4-cyanobenzaldehyde in the presence of a catalyst. The reaction is carried out in ethanol under reflux conditions. The intermediate product is then subjected to further reactions with hydrochloric acid, sodium nitrite, and sodium azide, followed by a reaction with aromatic nitriles in isopropanol and zinc bromide .
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves the use of metal catalysts, nanocatalysts, and ionic liquid catalysts to enhance the efficiency and yield of the reactions. These methods are designed to be scalable and environmentally friendly, minimizing the use of hazardous reagents and solvents .
化学反应分析
Types of Reactions
4-Cyanobenzo[d]oxazole-2-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which exhibit a wide range of biological activities .
科学研究应用
4-Cyanobenzo[d]oxazole-2-acetic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as an antimicrobial and antifungal agent.
Medicine: It has shown promise in the development of anticancer drugs and anti-inflammatory agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Cyanobenzo[d]oxazole-2-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
相似化合物的比较
Similar Compounds
Benzoxazole: A simpler structure with similar biological activities.
2-Aminobenzoxazole: Known for its antimicrobial and anticancer properties.
Benzoxazole-2-thiol: Exhibits antifungal and antibacterial activities.
Uniqueness
4-Cyanobenzo[d]oxazole-2-acetic acid stands out due to its unique combination of a cyano group and an acetic acid moiety, which enhances its reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and industrial applications .
属性
分子式 |
C10H6N2O3 |
|---|---|
分子量 |
202.17 g/mol |
IUPAC 名称 |
2-(4-cyano-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C10H6N2O3/c11-5-6-2-1-3-7-10(6)12-8(15-7)4-9(13)14/h1-3H,4H2,(H,13,14) |
InChI 键 |
MGIBWLGIPJXIPG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1)OC(=N2)CC(=O)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


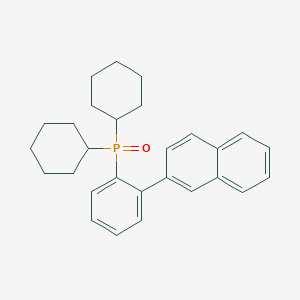

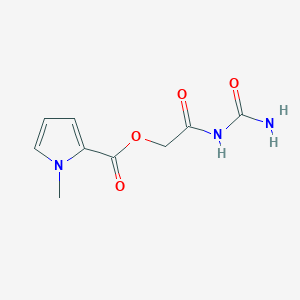
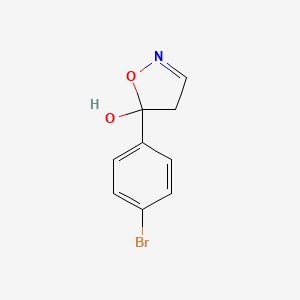
![2-(Aminomethyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877885.png)
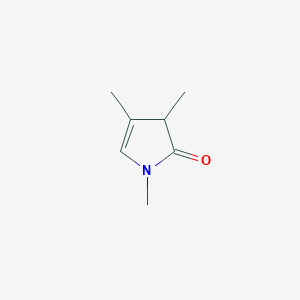
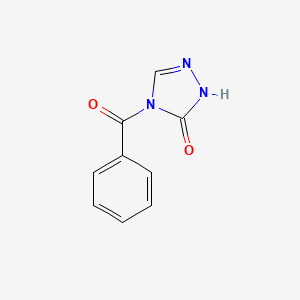
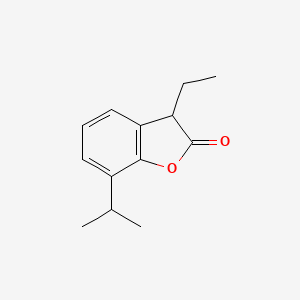
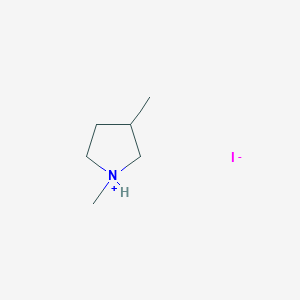

![2-Methyl-1H-pyrrolo[1,2-a]imidazole](/img/structure/B12877931.png)
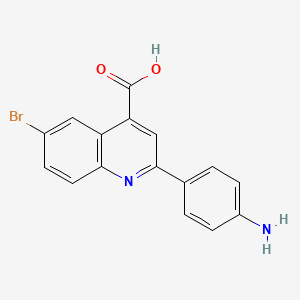
![[5-([1,1'-Biphenyl]-4-yl)-3-methyl-1,2-oxazol-4-yl]methanol](/img/structure/B12877945.png)
![7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B12877948.png)
